2-(Prop-2-yn-1-yl)oxolane-2-carboxylic acid
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Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets when appended to a ligand or pharmacophore .
Mode of Action
It has been suggested that both the starting material and the product act as photosensitizers, and singlet oxygen (1 o 2) and superoxide (o 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-yn-1-yl)oxolane-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as oxolane and propargyl bromide.
Alkylation Reaction: The oxolane undergoes an alkylation reaction with propargyl bromide in the presence of a strong base, such as sodium hydride, to introduce the prop-2-yn-1-yl group.
Carboxylation: The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-yn-1-yl)oxolane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxo derivatives of the original compound.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Compounds with new functional groups replacing the prop-2-yn-1-yl group.
Scientific Research Applications
2-(Prop-2-yn-1-yl)oxolane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-(Prop-2-yn-1-yl)oxolane-2-carboxylic acid can be compared with other similar compounds, such as:
2-(Prop-2-yn-1-yl)tetrahydrofuran-2-carboxylic acid: Similar structure but with different substituents.
2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid: Similar structure but with a different ring system.
2-(Prop-2-yn-1-yl)oxolane-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
Properties
IUPAC Name |
2-prop-2-ynyloxolane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-4-8(7(9)10)5-3-6-11-8/h1H,3-6H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFNKHNLBNSJLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CCCO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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